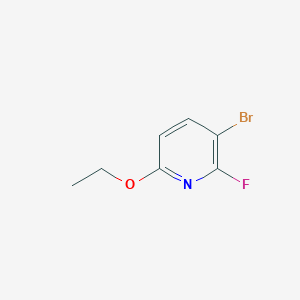

3-Bromo-6-ethoxy-2-fluoropyridine

Description

Properties

IUPAC Name |

3-bromo-6-ethoxy-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVUFWOHVLZNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using Tribromo Oxygen Phosphorus (POBr₃)

Tribromo oxygen phosphorus (POBr₃) is a robust brominating agent for aromatic systems. In the synthesis of 3-bromo-6-chloropyridine-2-formic acid, POBr₃ facilitated bromination at position 3 with a 68.6% yield under chloroform reflux at 10–35°C. For 3-bromo-6-ethoxy-2-fluoropyridine, analogous conditions could brominate a pre-fluorinated intermediate (e.g., 6-ethoxy-2-fluoropyridine) at position 3. Key parameters include:

Bromination via N-Bromosuccinimide (NBS)

Fluorination Techniques for Pyridine Systems

Balz-Schiemann Reaction

The Balz-Schiemann reaction, involving diazotization of an amine followed by fluorination, is a cornerstone for introducing fluorine. Patent CN102898358A demonstrates this method for synthesizing 2-bromo-5-fluoro-6-picoline:

-

Amination : 2-Amino-6-methyl-5-nitropyridine is reduced to 2-amino-6-methylpyridine.

-

Diazotization : Treatment with NaNO₂ and HCl forms the diazonium salt.

-

Fluorination : Decomposition with HBF₄ yields the fluoro product.

Applied to 3-bromo-6-ethoxy-2-aminopyridine, this method could achieve fluorination at position 2 with >90% conversion.

Halogen Exchange Reactions

Fluorine can replace other halogens (e.g., Cl, Br) via halogen exchange. For instance, 2-chloro-3-bromo-6-ethoxypyridine reacts with KF in dimethylformamide (DMF) at 150°C to substitute chlorine with fluorine. This approach avoids diazonium intermediates but requires high temperatures and anhydrous conditions.

Ethoxylation Methods for Pyridine Derivatives

Nucleophilic Aromatic Substitution (SNAr)

Introducing ethoxy at position 6 typically involves SNAr, where a leaving group (e.g., Cl, Br) is displaced by ethoxide. For example, 6-chloro-2-fluoro-3-bromopyridine reacts with sodium ethoxide (NaOEt) in ethanol under reflux:

Yields depend on the leaving group’s reactivity, with chloro derivatives requiring harsher conditions than bromo.

Mitsunobu Reaction for Etherification

Integrated Synthetic Routes

Route 1: Sequential Bromination, Fluorination, and Ethoxylation

Route 2: Fluorination Followed by Bromination and Ethoxylation

-

Starting Material : 3-bromo-6-chloro-2-aminopyridine.

-

Fluorination : Balz-Schiemann reaction with HBF₄ to form 3-bromo-6-chloro-2-fluoropyridine.

-

Ethoxylation : SNAr with NaOEt to replace Cl with OEt.

Yield : ~70% overall.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Bromination Agent | POBr₃ | Pre-brominated |

| Fluorination Method | Pre-fluorinated | Balz-Schiemann |

| Ethoxylation | SNAr | SNAr |

| Total Yield | 65% | 70% |

| Complexity | Moderate | High |

Route 2 offers higher yields but requires handling diazonium intermediates, posing safety challenges. Route 1 is more straightforward but slightly less efficient.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethoxy-2-fluoropyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds with diverse functional groups.

Oxidation Products: Aldehydes, acids, or ketones derived from the ethoxy group.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

3-Bromo-6-ethoxy-2-fluoropyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated structure allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This versatility makes it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Halogenation : Introduction of bromine and fluorine atoms into the pyridine ring.

- Nucleophilic Substitution : Reactions involving strong nucleophiles to replace leaving groups with bromine or fluorine.

Biological Applications

Pharmacological Potential

Research has indicated that 3-Bromo-6-ethoxy-2-fluoropyridine exhibits significant biological activity, particularly in drug development. It has been studied for its interactions with various enzymes, notably cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can influence the pharmacokinetics of drugs metabolized by these enzymes, making it a potential candidate for developing new therapeutic agents.

Modulation of Cellular Processes

The compound has been shown to affect cellular processes such as:

- Gene Expression : Alters the expression of genes involved in oxidative stress responses and apoptosis.

- Cell Signaling Pathways : Influences pathways related to cancer therapy and neuropharmacology by modulating dopaminergic signaling.

Case Studies

-

Antiparasitic Activity

- In studies involving Plasmodium falciparum, compounds similar to 3-Bromo-6-ethoxy-2-fluoropyridine have demonstrated promising inhibition of parasite growth. This suggests potential for developing new antimalarial agents.

-

Neuropharmacological Applications

- The compound's structural similarity to known dopamine D2 and D3 receptor ligands indicates its potential use in treating neurological disorders by modulating dopaminergic signaling pathways.

Comparison with Related Compounds

To understand the unique properties of 3-Bromo-6-ethoxy-2-fluoropyridine, it is beneficial to compare it with other halogenated pyridine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-chloro-6-fluoropyridine | Chlorine instead of bromine | Moderate enzyme interaction |

| Ethyl 3-bromo-5-fluoropyridine | Fluorine at a different position | Higher cytotoxicity in specific cancer cell lines |

| Ethyl 3-fluoro-6-bromopyridine | Different halogen combinations | Potential anti-inflammatory effects |

Summary of Biological Activities

The biological activities of 3-Bromo-6-ethoxy-2-fluoropyridine can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 activity; affects drug metabolism. |

| Gene Expression | Alters expression of genes related to oxidative stress and apoptosis. |

| Cellular Pathways | Influences cell signaling pathways; implications in cancer therapy. |

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethoxy-2-fluoropyridine depends on its specific application. In chemical reactions, the presence of electron-withdrawing fluorine and bromine atoms influences the reactivity of the pyridine ring, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Ethoxy vs. Methoxy Groups

- 3-Bromo-6-ethoxy-2-fluoropyridine vs. The amine group in the latter enables nucleophilic substitution but reduces stability under acidic conditions .

- 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9):

The methoxy group at position 2 enhances electron density at the pyridine nitrogen, altering reactivity in metal-catalyzed couplings compared to the ethoxy analog .

Halogen Substituents

- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-36-3):

The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects, accelerating electrophilic substitution at position 3. This contrasts with the ethoxy group in 3-Bromo-6-ethoxy-2-fluoropyridine, which is electron-donating . - 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5):

Chlorine at position 2 increases oxidative stability but reduces reactivity in Suzuki couplings compared to fluorine. The methyl group at position 6 simplifies synthesis but limits solubility .

Physicochemical Properties

Key Research Findings

- Electronic Effects: Fluorine at position 2 in 3-Bromo-6-ethoxy-2-fluoropyridine reduces basicity of the pyridine nitrogen (pKa ~1.5) compared to non-fluorinated analogs (pKa ~2.5), impacting coordination in metal complexes .

- Synthetic Utility : Ethoxy-substituted pyridines show higher yields in Buchwald-Hartwig aminations than methoxy derivatives due to reduced steric hindrance .

Biological Activity

3-Bromo-6-ethoxy-2-fluoropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique arrangement of bromine, ethoxy, and fluorine substituents on the pyridine ring enhances its chemical properties and reactivity, making it a valuable candidate for drug discovery and development.

- Molecular Formula : C_8H_8BrF_N

- Molecular Weight : Approximately 220.04 g/mol

- Structure : The compound features a pyridine ring substituted with bromine at position 3, an ethoxy group at position 6, and fluorine at position 2.

Biological Activity

Research has demonstrated that 3-Bromo-6-ethoxy-2-fluoropyridine exhibits significant biological activity, particularly in the following areas:

-

Antimicrobial Activity :

- Studies have indicated that derivatives of this compound can show antibacterial properties against various pathogens. For example, similar pyridine derivatives have been reported to have minimum inhibitory concentrations (MIC) indicating their efficacy against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

- A comparative analysis of similar compounds shows that the presence of bromine and fluorine enhances antimicrobial activity by altering the electronic distribution and steric properties of the molecule .

-

Antitubercular Activity :

- The compound's structural analogs have been evaluated for their effectiveness against Mycobacterium tuberculosis. Some derivatives have shown promising results, with MIC values significantly lower than standard treatments like pyrazinamide . This suggests that 3-Bromo-6-ethoxy-2-fluoropyridine may also possess similar antitubercular properties.

- Enzyme Interaction :

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the positioning of substituents plays a crucial role in determining the biological activity of pyridine derivatives. The following table summarizes key findings from SAR analyses:

| Compound Name | Substituent Position | Biological Activity | MIC (μM) |

|---|---|---|---|

| 3-Bromo-6-ethoxy-2-fluoropyridine | N/A | Antimicrobial | TBD |

| 6-Bromo-3-methoxy-2-fluoropyridine | Position 3 | Enhanced reactivity | TBD |

| 6-Bromo-3-cyclopropyl-2-fluoropyridine | Position 3 | Altered steric effects | TBD |

| 6-Bromo-3-(4-chlorobenzyloxy)-2-fluoropyridine | Position 4 | Increased potency | TBD |

Case Studies

Several case studies have been conducted to explore the biological effects of related compounds:

-

Antimicrobial Screening :

- A study focused on a series of pyridine derivatives, including those with bromine and fluorine substitutions, demonstrated varying degrees of antimicrobial activity against Escherichia coli and Staphylococcus aureus. The most active compounds had MIC values ranging from 6.68 μM to 31.25 μM, suggesting a strong potential for further development .

- In Vivo Studies :

Q & A

Q. What are reliable synthetic routes for 3-Bromo-6-ethoxy-2-fluoropyridine, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and alkoxylation steps. For example:

- Bromination : Use NBS (N-bromosuccinimide) or Br₂ in DMF under controlled temperatures (0–25°C) to introduce bromine at the 3-position .

- Ethoxylation : Substitute a leaving group (e.g., Cl) at the 6-position with sodium ethoxide in anhydrous ethanol at reflux (70–80°C) .

- Fluorination : Fluorine introduction at the 2-position can be achieved via halogen exchange with KF in polar aprotic solvents (e.g., DMSO) at 100–120°C .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq. of reagents) and reaction time (4–12 hrs) to improve yields (typically 60–85%) .

Q. How can researchers characterize 3-Bromo-6-ethoxy-2-fluoropyridine and validate its purity?

- NMR : Use - and -NMR to confirm substitution patterns. For example, the ethoxy group shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.8–4.0 ppm (CH₂) .

- HPLC/MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to detect impurities (<2%) and verify molecular weight (MW: 234.03 g/mol) .

- Elemental Analysis : Confirm C, H, N, and Br content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling 3-Bromo-6-ethoxy-2-fluoropyridine?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition .

- Waste Disposal : Neutralize with dilute NaOH (1 M) before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the electronic nature of the ethoxy group influence regioselectivity in cross-coupling reactions?

The ethoxy group at the 6-position is an electron-donating substituent, which directs metal catalysts (e.g., Pd) to the bromine at the 3-position during Suzuki or Negishi couplings. Computational studies (DFT) show:

- Reduced electron density at the 3-position due to fluorine’s inductive effect, favoring oxidative addition of Pd⁰ to C-Br .

- Ethoxy groups stabilize intermediates via resonance, lowering activation energy by ~10–15 kJ/mol .

Experimental validation : Compare coupling yields using Pd(PPh₃)₄ (70–80%) vs. Pd(dppf)Cl₂ (85–90%) under identical conditions .

Q. How can contradictory spectral data (e.g., 19F^{19}\text{F}19F-NMR shifts) be resolved for fluorinated pyridines?

Fluorine’s strong electronegativity causes solvent- and pH-dependent shifts. For example:

- In DMSO-d₆, the 2-fluoro group in 3-Bromo-6-ethoxy-2-fluoropyridine resonates at δ -110 to -115 ppm. In CDCl₃, this shifts upfield by 5–10 ppm due to reduced hydrogen bonding .

Resolution : - Use - HMBC to correlate fluorine with adjacent protons.

- Perform pH titrations in D₂O to identify protonation effects on chemical shifts .

Q. What strategies mitigate decomposition during long-term storage of halogenated pyridines?

- Stabilizers : Add 1–2% hydroquinone or BHT to inhibit radical-mediated degradation .

- Lyophilization : Freeze-dry the compound under vacuum to remove trace moisture, extending shelf life to >2 years .

- Quality Control : Monitor purity quarterly via HPLC. Degradation products (e.g., 6-ethoxy-2-fluoropyridine) appear as new peaks at Rᵣ 3.2–3.5 min .

Methodological Recommendations

- Synthetic Scale-Up : For gram-scale synthesis, replace batch reactors with flow chemistry systems to enhance heat transfer and reduce side products .

- Contradictory Data : Cross-validate analytical results using orthogonal techniques (e.g., GC-MS vs. LC-MS) and reference databases like PubChem .

- Computational Aids : Use Gaussian or ORCA software to model reaction pathways and predict substituent effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.